Triallylborane
Description
Structure
2D Structure
Properties
CAS No. |
688-61-9 |
|---|---|
Molecular Formula |
C9H15B |
Molecular Weight |
134.03 g/mol |
IUPAC Name |
tris(prop-2-enyl)borane |
InChI |
InChI=1S/C9H15B/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2 |
InChI Key |
ULHDSMBBOXGDRG-UHFFFAOYSA-N |
SMILES |
B(CC=C)(CC=C)CC=C |
Canonical SMILES |
B(CC=C)(CC=C)CC=C |
Origin of Product |
United States |
Synthetic Methodologies for Triallylborane and Its Derivatives
Established Synthetic Pathways to Triallylborane
The synthesis of this compound can be accomplished through several established routes, primarily involving organometallic reagents and boron halides. These methods are foundational in accessing this reactive compound.
Direct Synthetic Routes
The most common and classical method for synthesizing this compound involves the reaction of an allyl-Grignard reagent, such as allylmagnesium bromide, with a boron halide. thieme-connect.de Typically, boron trifluoride etherate (BF₃·OEt₂) is used as the boron source. The reaction is generally performed under anhydrous and inert atmosphere conditions to prevent the degradation of the reactive organoboron product.
This synthesis can be conducted as a one-step, in-situ Grignard reaction where a mixture of allyl bromide and boron trifluoride etherate is added to magnesium in an ethereal solvent. While widely used, the yields for this pathway can be modest, often ranging from 10% to 47%, depending on the specific halide and reaction conditions employed. thieme-connect.de An alternative boron source is boron trichloride (B1173362), though this also results in low yields. thieme-connect.de Due to its pyrophoric nature, the purification of this compound requires careful vacuum distillation with rigorous exclusion of air and moisture. csic.es
Table 1: Direct Synthetic Routes to this compound
| Boron Source | Allylating Agent | Typical Yield | Key Considerations |
|---|---|---|---|
| Boron trifluoride etherate (BF₃·OEt₂) | Allylmagnesium bromide | 10-47% | Requires anhydrous and inert conditions; product is pyrophoric. thieme-connect.de |
| Boron trichloride (BCl₃) | Allylmagnesium bromide | Low (10-33%) | Also produces this compound in low yields. thieme-connect.de |
| Trimethyl borate (B1201080) | Allylmagnesium bromide | Low (10-33%) | An alternative boron source, but yields remain low. thieme-connect.de |
Generation from Precursors
This compound can also be prepared from other boron-containing precursors, although these methods are less common. The use of trimethyl borate or triallyl borate in reactions with allylmagnesium bromide has been reported, but these routes also suffer from low yields, typically in the range of 10-33%. thieme-connect.de
Another approach involves exchange reactions. For instance, unsymmetrical allylboranes can be generated through the reaction of other organoboranes with this compound, suggesting that equilibrium-driven exchange processes could potentially be manipulated for its synthesis, though this is not a primary preparative method. iupac.org Transmetalation reactions, such as the interaction of allylic stannanes with haloboranes, are primarily used for synthesizing allyl(dihalo)boranes and other modified allylboranes rather than this compound itself. thieme-connect.de
Synthesis of this compound Adducts
Free this compound is a highly reactive and air-sensitive compound, which can complicate its handling and storage. thieme-connect.dersc.org To mitigate these challenges, it is often converted into more stable adducts, particularly with nitrogenous bases.
Adducts with Nitrogenous Bases
This compound readily forms adducts with a variety of nitrogen-containing Lewis bases, including ammonia (B1221849), primary amines, and secondary amines. ineosopen.orgineosopen.org The synthesis of these adducts is typically straightforward and can be achieved by simply mixing the this compound with the amine, often with moderate cooling, or by bubbling the gaseous amine (like ammonia) through a solution of this compound. ineosopen.orgineosopen.org
The interaction of this compound with primary and secondary amines can, under certain conditions, lead to protodeallylation, yielding amino(diallyl)boranes through an intermediate adduct. ineosopen.org However, stable adducts can be isolated and have been found to be effective allylborating reagents that combine the high reactivity of the parent borane (B79455) with enhanced stability and safety. ineosopen.orgineosopen.org Adducts with pyridine (B92270) and its derivatives have also been noted. ineosopen.org
Stability and Handling Considerations of Adducts
The formation of adducts significantly enhances the stability of this compound. Unlike the free borane, which is incompatible with protic media, its amine adducts exhibit remarkable stability in alcohol solutions. ineosopen.orgineosopen.org This increased stability transforms the sensitive borane into a safer reagent that is easier to handle. ineosopen.org These adducts are less sensitive to air, water, and alcohols and are compatible with many functional groups. ineosopen.orgineosopen.org
The stability of these adducts is influenced by both the electronic and steric properties of the amine. For sterically unhindered boranes, the stability often correlates with the Brønsted basicity of the amine. ineosopen.orgineosopen.org However, for bulkier boranes, steric hindrance around the boron-nitrogen bond becomes a dominant factor. ineosopen.orgineosopen.org The ammonia adduct of this compound, for example, shows considerable stability and can be stored in a methanol-ammonia solution for months at low temperatures. ineosopen.org
Table 2: Stability Data for this compound-Ammonia Adduct
| Metric | Conditions | Value |
|---|---|---|
| Half-life | In 7 M methanol (B129727) solution of ammonia at 60 °C | 24 hours ineosopen.org |
| Half-life | In 7 M methanol solution of ammonia at 25 °C | 36 days ineosopen.org |
Preparation of Functionally Modified Allylboranes
The synthetic utility of allylboron chemistry is greatly expanded through the preparation of functionally modified allylboranes, which can be chiral or contain various substituents. This compound often serves as a key starting material for these derivatives.
One important class of modified allylboranes is allylic haloboranes. Allyldichloroborane and diallylchloroborane can be synthesized efficiently through an exchange reaction between this compound and boron trichloride (BCl₃). ineosopen.org These reactive species are often used to generate other derivatives, such as adducts with silylated amines, which are precursors to BN-heterocycles like 1,2-azaborines. ineosopen.orgjove.com
A wide array of unsymmetrical ("mixed") allyldiorganoboranes can also be prepared. Allyldiarylboranes and allyldialkylboranes are accessible from the corresponding dialkyl(alkoxy)boranes and an allylic Grignard reagent. thieme-connect.de This methodology also allows for the synthesis of cyclic derivatives such as allylborolane and 9-allyl-9-borabicyclo[3.3.1]nonane. thieme-connect.de
Furthermore, chiral allylboranes, which are crucial for asymmetric synthesis, can be prepared. For example, the treatment of allylic ethers with a strong base followed by reaction with a chiral borinic ester like Ipc₂BOMe (isopinocampheylborinic ester) yields highly valuable chiral γ-alkoxyallyldiisopinocampheylboranes. arkat-usa.orgumich.edu These reagents enable stereoselective allylboration of aldehydes. arkat-usa.org
Table 3: Examples of Functionally Modified Allylborane Synthesis
| Derivative Type | Synthetic Method | Precursors | Resulting Compound Example |
|---|---|---|---|
| Allylic Haloboranes | Exchange Reaction | This compound, Boron trichloride | Diallylchloroborane ineosopen.org |
| Allyldiorganoboranes | Grignard Reaction | Dialkyl(alkoxy)borane, Allylmagnesium bromide | 9-allyl-9-borabicyclo[3.3.1]nonane thieme-connect.de |
| Chiral Allylboranes | Anion reaction with borinic ester | Allylic ether, sec-BuLi, (-)-Ipc₂BOMe | (B)-(Z)-γ-alkoxyallyldiisopinocampheylborane arkat-usa.org |
Mechanistic Insights and Reactivity Patterns of Triallylborane
Allylboration Reactions
Allylboration is a powerful method for the stereoselective synthesis of homoallylic alcohols and amines, which are valuable building blocks for complex molecules and natural products. rsc.org The reaction involves the addition of an allyl group from triallylborane to a carbonyl or imine functionality. A key feature of these reactions is their propensity to proceed through a highly ordered, six-membered cyclic transition state, often referred to as a Zimmerman-Traxler-type transition state. ineosopen.orgineosopen.org This transition state model is crucial for understanding and predicting the stereochemical outcome of the reaction. The high Lewis acidity of the boron atom in this compound facilitates the coordination with the electrophilic carbon of the carbonyl or imine group, activating it for the subsequent nucleophilic attack by the allyl group. ineosopen.orgineosopen.org This process can occur at very low temperatures, highlighting the exceptional reactivity of this compound. ineosopen.orgineosopen.org
Intermolecular Allylboration with Carbonyl Compounds
The reaction of this compound with carbonyl compounds, first documented by Mikhailov and Bubnov, is a foundational transformation in organoboron chemistry. rsc.org It provides a direct route to homoallylic alcohols, with the allyl group adding to the carbonyl carbon and the boron atom binding to the oxygen. york.ac.uk
This compound reacts readily with both aldehydes and ketones. rsc.org In the case of aldehydes, all three allyl groups of the borane (B79455) can be utilized, making it an atom-economical reagent. york.ac.uk The reactions are typically high-yielding and proceed under mild conditions. Ketones also serve as effective substrates, although they may exhibit different reactivity profiles compared to aldehydes. york.ac.uk The reaction with ketones can also be influenced by the steric and electronic properties of the substituents on the ketone. Adducts of this compound with amines have been developed as stable and efficient stoichiometric allylating agents for the aminoallylation of carbonyl compounds. organic-chemistry.orgacs.org
The stereochemical outcome of allylboration reactions is a direct consequence of the geometry of the six-membered chair-like transition state. rsc.org The substituents on both the allylborane and the carbonyl compound adopt equatorial positions to minimize steric interactions, leading to a high degree of diastereoselectivity. organic-chemistry.org For instance, the reaction of crotylboronates with aldehydes can be rationalized using Hoffmann's model, which predicts the formation of either syn or anti homoallylic alcohols depending on the geometry of the crotyl group. rsc.org This predictable stereocontrol is a significant advantage of allylboration reactions in synthetic chemistry. One-pot double allylboration reaction sequences have been developed for the highly diastereo- and enantioselective synthesis of 1,5-diols. organic-chemistry.org
To achieve enantioselectivity in allylboration reactions, chiral auxiliaries or catalysts are employed. A common strategy involves the use of chiral dialkylboranes derived from readily available natural products like α-pinene or longifolene. york.ac.ukpsu.edu These chiral allylboranes react with achiral aldehydes to produce homoallylic alcohols with high enantiomeric excess. york.ac.uk The degree of asymmetric induction can be sensitive to the reaction temperature, often increasing at lower temperatures. york.ac.uk
Catalytic asymmetric allylboration has also emerged as a powerful tool. rsc.org These methods often involve the in-situ generation of a chiral allylboron species from an achiral allylboronate and a chiral catalyst. acs.org Chiral diols, in combination with Lewis acids like SnCl4, have been shown to be effective catalysts for the allylboration of aldehydes. rsc.org Furthermore, chiral phosphoric acids have been utilized to catalyze the asymmetric addition of allylboronates to aldehydes. acs.org
Stereochemical Control and Diastereoselectivity
Intermolecular Allylboration with Imine Derivatives
The allylboration of imines and their derivatives provides a direct route to homoallylic amines, which are important precursors for nitrogen-containing natural products and pharmaceuticals. researchgate.net While imines are generally less electrophilic than their carbonyl counterparts, their reactivity can be enhanced through activation with a Lewis acid or by using highly reactive allylborating agents like this compound. nih.gov
A highly efficient approach for the synthesis of homoallylic amines involves a one-pot procedure where an aldehyde is first condensed with an amine to form an imine in situ, which then undergoes immediate allylboration. libretexts.orglumenlearning.com This tandem strategy avoids the isolation of potentially unstable imine intermediates. This compound-amine adducts have proven to be effective reagents for the aminoallylation of carbonyl compounds, proceeding through an in-situ imine formation followed by allylation. organic-chemistry.orgacs.org The reaction conditions, such as the choice of solvent and the nature of the amine, can significantly influence the outcome and selectivity of the reaction. ineosopen.org For instance, the allylation of an imine derived from benzaldehyde (B42025) and isopropylamine (B41738) in methanol (B129727) leads to the corresponding homoallylic alcohol instead of the expected homoallylamine, demonstrating the nuanced reactivity of these systems. ineosopen.org
Diastereoselective Allylation of Chiral Imines
The addition of organometallic reagents to chiral imines is a fundamental strategy for the asymmetric synthesis of amines. In this context, this compound has emerged as a potent reagent, particularly when its reactivity is modulated through the formation of amine adducts. While this compound itself is often too reactive for controlled, catalytic allylations of imines, its amine adducts serve as ideal substrates, balancing stability and activity. rsc.org
A significant advancement in this area is the copper(I)-catalyzed diastereoselective allylation of chiral N-sulfinylimines using amine adducts of this compound (AAT). rsc.org This method has proven effective for a range of sulfinylimines, achieving high levels of diastereoselectivity, often exceeding 99%. rsc.orgx-mol.net The reaction demonstrates broad applicability and has been successfully applied to gram-scale syntheses. rsc.org The high reactivity and exceptional atom-economy of AATs position them as highly promising allylation agents for use with copper(I) and other suitable metal catalysts. rsc.org
The efficacy of this catalytic system is supported by both quantitative kinetic data and Density Functional Theory (DFT) calculations. rsc.org The structure of the amine fragment in the adduct plays a crucial role in balancing the safety, selectivity, and stability of the allylboron reagent. rsc.org This balance allows for high activity in catalytic allylation reactions, surpassing many other known allylboranes. rsc.org Lewis acid-mediated allylations of other chiral imines, such as β-alkoxy N-tosyl imines, have shown that high diastereoselectivity can be achieved through the formation of cyclic chelates, providing insight into the factors that control asymmetric induction in these types of reactions. nsf.gov
Table 1: Diastereoselective Allylation of Chiral Sulfinylimines with this compound-Amine Adducts
| Imine Substrate (N-Sulfinylimine) | Catalyst | Diastereomeric Ratio (dr) | Reference |
| Model Sulfinylimine 1 | Cu(I) | >99% | rsc.org |
| Model Sulfinylimine 2 | Cu(I) | >99% | rsc.org |
| 2-Hydroxyphenyl-derivative | Cu(I) | >99% | rsc.org |
| Ellman's Imine | Cu(I) | High | acs.org |
Allylboration with Nitriles and Related Multiple Bonds
This compound's reactivity extends to carbon-nitrogen multiple bonds, including those in nitriles and nitroso compounds, leading to the formation of valuable nitrogen-containing organic and organoboron compounds. thieme-connect.de
A promising application of this compound is in the construction of boron-nitrogen (BN) aromatic heterocycles. ineosopen.org These compounds are isosteres of classic aromatic systems like benzene, where a C-C unit is replaced by a B-N unit, opening up new areas in materials science and medicinal chemistry. ineosopen.org The interaction of this compound with primary and secondary amines can proceed via protodeallylation, yielding amino(diallyl)boranes. ineosopen.org These intermediates are precursors to cyclic BN systems.
Specifically, amine adducts of allylic triorganoboranes are effective reagents for synthesizing 1,2-azaborines, which are among the most thermodynamically stable BN-heterocycle isomers. ineosopen.orgineosopen.org These resulting boracycles can be further functionalized through various reactions, including electrophilic substitution (halogenation, acylation), nucleophilic substitution at the boron and nitrogen atoms, and palladium-catalyzed cross-coupling reactions. ineosopen.orgineosopen.org
This compound engages in reactions with nitroso compounds through a process analogous to the allylboration of carbonyls and imines. osti.govresearchgate.net The reaction with aromatic nitro compounds provides a synthetic route to N-allylanilines and N,N-diallylanilines. researchgate.netresearchgate.net The proposed mechanism for the reaction with nitroalkanes involves the initial formation of a C-nitroso and a B-nitroso species, which then react further. researchgate.net
In reactions with nitrosobenzene, pinacol (B44631) allylboronates have been shown to add to the nitroso group, leading to N-O bond cleavage and the formation of alcohols as the final products. researchgate.net This highlights the unique reactivity pathway of allylboranes with the N=O double bond. The study of cycloaddition reactions involving nitroso compounds provides a broader context for their reactivity with unsaturated systems. sioc-journal.cn
Formation of Cyclic Boron-Nitrogen Heterocycles
Allylboration with Unsaturated Hydrocarbons
The ene-type reaction of this compound with alkenes and alkynes represents a form of uncatalyzed carboboration. nih.gov This reactivity has been harnessed to create complex cyclic and acyclic organoboron compounds.
The reaction of this compound with unsaturated hydrocarbons containing silicon or germanium has been investigated, revealing distinct regioselectivity patterns. This compound reacts with 1-phenylethynyl(trimethyl)germanium and various trialkyl(1-alkynyl)tin compounds, primarily through a 1,1-allylboration pathway to yield organometallic-substituted alkenes. researchgate.net
In contrast, the reaction with 1-alkynylsilanes is more complex. researchgate.net this compound is significantly more reactive towards these substrates than other triorganoboranes like triethylborane. researchgate.net The reaction proceeds with competition between 1,1-allylboration and 1,2-allylboration. researchgate.net The resulting products of 1,2-allylboration can undergo further intramolecular reactions. researchgate.net Product selectivity is dictated by a combination of steric and electronic factors associated with the substituents on the alkyne.
Table 2: Regioselectivity in the Allylboration of Alkynylsilanes and Related Compounds
| Substrate | Reagent | Predominant Pathway | Product Type | Reference |
| R₃Sn-C≡CR¹ | This compound | 1,1-Allylboration | Organometallic-substituted alkenes | researchgate.net |
| Me₃Ge-C≡CPh | This compound | 1,1-Allylboration | Organometallic-substituted alkenes | researchgate.net |
| Me₃Si-C≡CR¹ | This compound | 1,1- and 1,2-Allylboration | Mixture of alkenylboranes | researchgate.net |
This compound is a key reagent in initiating powerful intramolecular cascade reactions. A notable example involves the intermolecular allylboration of an alkyne like propyne, which is followed by an intramolecular allylboration step to generate a borocyclohexene intermediate. nih.gov This cyclic compound can then undergo a second intramolecular carboboration, leading to the formation of complex bicyclic structures such as 1-boraadamantane derivatives. nih.gov
Similarly, aryldiallylboranes, which can be synthesized from appropriate precursors, undergo endo-cyclization with a terminal alkene unit. nih.gov This intramolecular allylboration yields fused cyclic structures like benzoborinanes. nih.gov These cascade reactions demonstrate the utility of this compound in rapidly building molecular complexity from simple unsaturated precursors. A strategy combining allylboration with intramolecular metathesis has also been developed for the assembly of tricyclic alkaloid skeletons. researchgate.net
Regioselectivity in Alkynylsilane and Alkynylgermane Reactions
This compound as a Lewis Acid
This compound, with its electron-deficient boron atom, functions as a Lewis acid, readily accepting electron pairs from Lewis bases. wikipedia.org This characteristic underpins much of its reactivity, influencing its interactions with other molecules and its role as a catalyst or reagent in organic synthesis.
Role in Activation of Substrates
The Lewis acidity of this compound is crucial for its ability to activate substrates in various chemical reactions. By coordinating to a substrate, this compound can increase its electrophilicity, making it more susceptible to nucleophilic attack. This principle is fundamental to its application in organic synthesis.
A prime example of this is the allylboration of carbonyl compounds. scribd.com In this reaction, the boron atom of this compound coordinates to the oxygen atom of an aldehyde or ketone. This coordination polarizes the carbonyl group, activating it for nucleophilic attack by one of the allyl groups from the same this compound molecule. This process typically proceeds through a chair-like six-membered transition state. scribd.comthieme-connect.de
The activation of substrates is not limited to carbonyl compounds. This compound also reacts with nitriles and compounds with activated double bonds, demonstrating its versatility in activating a range of functional groups. The ability to activate substrates is a key feature that enables this compound to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Protonolysis and Alcoholysis of this compound
This compound is sensitive to protic reagents such as water and alcohols. These reactions, known as protonolysis and alcoholysis respectively, involve the cleavage of one or more boron-carbon bonds and are important for both the degradation and functionalization of this compound. thieme-connect.de
Formation of Allylboronic Acid Derivatives
The reaction of this compound with water or alcohols leads to the formation of allylboronic acid or its esters. this compound readily reacts with water, even at low temperatures, to cleave two of its boron-carbon bonds, yielding propene and allylboronic acid. thieme-connect.de The allylboronic acid is often isolated as its anhydride, boroxine.
The general reactions can be represented as follows:
Hydrolysis: B(C₃H₅)₃ + 2H₂O → C₃H₅B(OH)₂ + 2C₃H₆
Alcoholysis: B(C₃H₅)₃ + 2ROH → C₃H₅B(OR)₂ + 2C₃H₆
The alcoholysis of this compound provides a convenient route to various allylboronic esters. For instance, diethyl, di-n-propyl, and dibenzyl esters of allylboronic acid have been synthesized through this method. Interestingly, the reaction with methanol leads to the formation of dimethyl allylboronate, as any intermediate diallylborinic acid rapidly symmetrizes.
Controlled Functionalization Strategies
The reactivity of this compound towards protonolysis and alcoholysis can be harnessed for controlled functionalization. By carefully selecting the reaction conditions and the protic reagent, it is possible to selectively cleave one or two allyl groups, providing access to a range of valuable organoboron intermediates.
These reactions are typically performed in ethereal solvents like diethyl ether or tetrahydrofuran. The controlled addition of a specific alcohol can lead to the synthesis of a desired allylboronic ester, which are themselves important reagents in organic synthesis, particularly in stereoselective allylboration reactions. whiterose.ac.uk The resulting allylboronic acid derivatives are useful intermediates for further transformations.
Transition Metal-Mediated Reactivity
The reactivity of this compound can be further expanded and controlled through the use of transition metal catalysts. Transition metals can mediate a variety of transformations involving this compound, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
For example, palladium catalysts are widely used in cross-coupling reactions involving organoboron compounds. acs.org While the direct use of the highly reactive this compound in such reactions can be challenging, its derivatives, such as allylboronic esters, are common coupling partners. whiterose.ac.uk Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, allow for the transfer of the allyl group from boron to an organic halide or triflate. acs.org
Furthermore, transition metals like rhodium and iridium have been employed to mediate novel transformations of this compound. rsc.org These metals can activate C-H bonds and participate in catalytic cycles that involve the insertion of alkenes or alkynes into boron-carbon or boron-hydrogen bonds. For instance, rhodium-mediated reactions have been developed for the B(4)-hydroxylation and B(4)-halogenation of carboranes. rsc.org The interaction of this compound with transition metal complexes can lead to the formation of unique organometallic species and enable catalytic processes that are not accessible with this compound alone. researchgate.net
The development of transition metal-mediated reactions of this compound and its derivatives continues to be an active area of research, offering new strategies for efficient and selective synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds in organic synthesis. nobelprize.orgnih.gov this compound and its derivatives can serve as effective nucleophilic partners in modified Suzuki-Miyaura coupling reactions. ineosopen.org These reactions typically involve the coupling of an organohalide or triflate with the allyl groups of this compound in the presence of a palladium catalyst. nobelprize.orgineosopen.org
The general mechanism for these cross-coupling reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orguwindsor.ca
Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (R-X) to a palladium(0) complex, forming an organopalladium(II) intermediate. nobelprize.orglibretexts.org
Transmetalation: In this step, an allyl group is transferred from the boron atom of this compound to the palladium center. This process assembles both organic groups on the same palladium atom. nobelprize.org
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond and regenerating the palladium(0) catalyst. uwindsor.ca
The use of organoboron compounds like this compound in these reactions is advantageous due to their stability and low toxicity. nobelprize.org The reactions can often be carried out under mild conditions and tolerate a wide variety of functional groups. nobelprize.org
Reactions with Heavy Metal Clusters
The reactivity of this compound extends to reactions with heavy metal clusters, leading to the formation of novel boron-containing organometallic complexes. psu.edu A notable example is the reaction of this compound with the triosmium carbonyl cluster, H₂Os₃(CO)₁₀. psu.edursc.org This reaction proceeds at room temperature and results in the formation of a unique cluster where two of the allyl groups from this compound have undergone isomerization to substituted vinyl groups, which then coordinate to the osmium atoms. The third allyl group is reduced to a propyl group. psu.edursc.org
The mechanism of this transformation is complex and involves the cleavage of the boron-carbon bond. psu.edursc.org Isotope labeling studies and the influence of substituents on the boron atom have been used to probe the reaction pathway. psu.edu It has been proposed that the reaction requires the participation of a second molecule of the allylborane to achieve high yields of the final cluster product. psu.edu
Catalytic Allylation Processes
This compound itself is often too reactive for direct use in many catalytic allylation reactions. researcher.life However, its amine adducts have emerged as highly effective reagents for these transformations, particularly in the copper(I)-catalyzed allylation of imines. researcher.lifex-mol.net The formation of these adducts tempers the reactivity of the this compound, enhancing its stability and selectivity while maintaining high activity in the presence of a suitable catalyst. ineosopen.orgresearcher.life
The allylation of imines is a valuable method for the synthesis of homoallylic amines, which are important intermediates in the production of pharmaceuticals and alkaloids. ineosopen.org The use of amine adducts of this compound in Cu(I)-catalyzed systems has shown exceptional activity, surpassing that of many other allylboron reagents. researcher.life These reactions can proceed with high diastereoselectivity, especially with chiral sulfinylimines. researcher.life The mechanism of these catalytic allylations generally involves the activation of the imine by the copper catalyst, followed by the transfer of an allyl group from the boron reagent.
Intramolecular Rearrangements and Dynamic Behavior
Allylic Rearrangement Processes
A characteristic feature of free this compound is its propensity to undergo rapid and continuous allylic rearrangement. ineosopen.org This dynamic process requires an unoccupied p-orbital on the boron atom, allowing the allyl group to shift its point of attachment to the boron. ineosopen.org This rearrangement is a type of ineosopen.orgresearcher.life-sigmatropic shift. In the context of nucleophilic substitution, allylic rearrangements can occur through SN1' or SN2' mechanisms, where the double bond shifts to the adjacent carbon atom. youtube.com
In adducts of this compound, such as those formed with amines, this allylic rearrangement is typically suppressed. However, if the amine ligand can dissociate, even transiently, the rearrangement can occur through a dissociative SN1B mechanism. ineosopen.org This stereochemical lability offers opportunities for controlling the regio- and diastereoselectivity of subsequent reactions. ineosopen.org
Thermal Isomerization Phenomena
Thermal isomerization is another important aspect of the chemistry of organoboron compounds, including those derived from this compound. researchgate.net While specific studies on the thermal isomerization of this compound itself are not extensively detailed in the provided context, the general principles of alkylborane isomerization are relevant. These processes often proceed through a dehydroboration-hydroboration sequence, where an olefin is eliminated and then re-added to the boron atom in a different orientation. researchgate.net
In the context of this compound-mediated reactions, thermal isomerization has been observed in the transformation of α-allylated azaheterocycles. mathnet.ru For instance, the isomerization of diallylated piperidine (B6355638) derivatives is a thermodynamically controlled process. mathnet.ru Quantum chemical calculations have shown that the relative stabilities of the aminoborane (B14716983) intermediates play a crucial role in determining the stereochemical and regiochemical outcomes of the reaction. mathnet.ru The driving force for this isomerization is often the relief of allylic strain. mathnet.ru
Advanced Synthetic Applications of Triallylborane in Complex Molecule Synthesis
Carbon-Carbon Bond Formation Methodologies
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. rsc.org Triallylborane is particularly adept at this, serving as a robust source of allyl nucleophiles for reactions with various electrophiles.
The synthesis of homoallylic alcohols is a frequent challenge in the assembly of natural products. This compound provides a direct and efficient method for their preparation through the allylboration of carbonyl compounds. york.ac.uk The reaction proceeds smoothly with both aldehydes and ketones. In the case of aldehydes, all three allyl groups on the boron atom can be utilized, whereas with the less reactive ketones, only two of the allyl moieties typically react. nih.gov
The mechanism of this transformation is well-understood and proceeds through a highly organized, six-membered chair-like transition state. rsc.orgyork.ac.uk In this arrangement, the boron atom acts as a Lewis acid, coordinating to and activating the carbonyl oxygen, which facilitates the nucleophilic attack of one of the allyl groups onto the carbonyl carbon. rsc.org This concerted mechanism is responsible for the high degree of stereocontrol often observed in these reactions.
| Electrophile | Reagent | Product | Yield (%) | Ref. |
| Acetaldehyde | This compound | pent-4-en-2-ol | High | york.ac.uk |
| Acetone | This compound | 2-methylpent-4-en-2-ol | Moderate | nih.gov |
| Benzaldehyde (B42025) | This compound | 1-phenylbut-3-en-1-ol | High | york.ac.uk |
This table presents illustrative examples of homoallylic alcohol synthesis using this compound.
Homoallylic amines are crucial building blocks for a vast number of biologically active molecules, including many alkaloids. nih.govrsc.org While this compound itself is highly reactive, its amine adducts have been developed as stable, safe, and effective reagents for the synthesis of homoallylic amines via the allylation of imines. ineosopen.orgfrontiersin.org These adducts temper the reactivity of the borane (B79455), making it more selective and easier to handle. frontiersin.org
The reaction involves the addition of the allyl group from the this compound-amine adduct to the carbon atom of the C=N double bond of an imine. researchgate.net Research has shown that this transformation can be rendered highly diastereoselective through the use of catalysis. For instance, copper(I) catalysis has been successfully employed for the diastereoselective allylation of chiral sulfinylimines, achieving high diastereoselectivity (>99%) and demonstrating the method's utility for gram-scale synthesis. ineosopen.org This catalytic approach enhances the synthetic value of this compound, making it a prospective reagent for use with various metallocatalysts. ineosopen.org
| Imine Substrate | Reagent/Catalyst | Product Type | Diastereoselectivity | Ref. |
| N-Sulfinylimine | This compound-amine adduct / Cu(I) | Chiral Homoallylic Amine | up to >99% ds | ineosopen.org |
| General Aldimine | This compound-amine adduct | Homoallylic Amine | N/A | researchgate.net |
This table highlights the synthesis of homoallylic amines using this compound adducts.
Beyond the synthesis of simple scaffolds, this compound is a valuable tool for the functionalization of more complex molecular frameworks, a critical step in the total synthesis of natural products. nih.govnih.gov A notable example is the reductive allylboration of substituted indoles. tum.de Indoles are prevalent heterocyclic motifs in a wide array of bioactive natural products and pharmaceuticals. The reaction of this compound with 3-substituted indoles proceeds stereoselectively to furnish trans-2,3-disubstituted indolines. tum.de This transformation involves the 1,2-addition of an allyl-boron fragment to the C=N bond of an intermediate 3H-indole tautomer. tum.de This methodology allows for the direct installation of an allyl group onto a complex heterocyclic core, demonstrating the utility of this compound in late-stage functionalization strategies.
Synthesis of Homoallylic Amine Scaffolds
Asymmetric Synthesis Strategies
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of sophisticated asymmetric synthesis methods. rsc.org this compound is at the center of several powerful strategies for achieving high levels of enantioselectivity.
A highly successful approach to asymmetric allylboration involves the use of chiral information to direct the reaction's stereochemical outcome. This can be achieved in two primary ways:
Reagent-Controlled Asymmetric Synthesis : This strategy employs a stoichiometric chiral auxiliary attached directly to the boron atom. A preeminent example is the use of allyldiisopinocampheylborane (Ipc₂BAllyl), which is readily prepared from the chiral pool reagent (+)-α-pinene. nih.gov This chiral borane reacts with various aldehydes with exceptional enantioselectivity, often yielding homoallylic alcohols with enantiomeric excesses (ee) greater than 90%. nih.gov The reaction's enantioselectivity is often enhanced at lower temperatures, such as -78 °C. nih.gov
Catalyst-Controlled Asymmetric Synthesis : This approach utilizes a substoichiometric amount of a chiral catalyst to induce asymmetry in the reaction between an achiral allylboron reagent and a substrate. Chiral diols, such as BINOL and its derivatives, have been shown to be effective catalysts for the asymmetric allylboration of ketones. chemrxiv.org In these systems, a ligand exchange process generates a chiral allylboronate ester in situ, which then reacts enantioselectively with the ketone. Similarly, chiral copper(I) complexes can be used to catalyze the allylation of imines with this compound adducts, providing dual stereocontrol with high diastereoselectivity. ineosopen.org
| Substrate | Chiral Reagent/Catalyst | Enantiomeric Excess (ee) | Ref. |
| Propionaldehyde | Allyldiisopinocampheylborane | 96% | nih.gov |
| Acetophenone | (S)-3,3′-Br₂-BINOL (catalyst) | up to 99:1 er | |
| 1,2,3-Triazolic Aldehyde | B-Allylbinaphtholboronate | 88% |
This table summarizes key findings in enantioselective allylboration reactions.
One of the most fascinating and advanced topics in stereochemistry is the spontaneous generation of chirality from achiral starting materials without any external chiral influence. Such a phenomenon has been observed and studied in the context of this compound chemistry.
Specifically, a case of spontaneous chirality generation was identified during the allylboration of certain 1,2,3-triazolic aldehydes with this compound. In this reaction, chiral homoallylic alcohols are produced as a scalemic mixture (an unequal mixture of enantiomers) despite the absence of any chiral reagents, catalysts, or solvents. Computational studies have been employed to explore the border conditions necessary for this spontaneous emergence of chirality to occur. This phenomenon represents a frontier in understanding the origins of homochirality and showcases the complex reaction dynamics that can be accessed using this compound.
Enantioselective Transformations utilizing Chiral Ligands or Catalysts
Heterocyclic Compound Synthesis
The ability of this compound to participate in multicomponent reactions and cyclization cascades makes it an invaluable tool for the synthesis of heterocyclic compounds. These structures are prevalent in a vast number of natural products and pharmaceuticals. iupac.orgfrontiersin.org
This compound is extensively used in the synthesis of nitrogen-containing heterocycles through various strategies, including the allylboration of imines and nitriles, and the reductive diallylation of N-heteroaromatic compounds. iupac.orglookchem.com These reactions often proceed with high stereoselectivity and yield, providing access to substituted piperidines, pyrrolidines, and other complex bicyclic and polycyclic nitrogen compounds. iupac.orgnih.gov
One notable application is the reaction of this compound with pyridines, isoquinolines, and pyrrole, which results in a reductive trans-α,α'-diallylation, leading to the formation of bicyclic nitrogen compounds. iupac.org Similarly, the allylboration of nitriles or primary amides with this compound produces dihomoallylamines, which are versatile precursors for 6-substituted piperidine-2,4-diones. researchgate.netdntb.gov.uaresearchgate.net This transformation is a key step in the synthesis of various alkaloids and their analogues.
The reaction with lactams is another powerful method. Lactams can be smoothly converted into 2,2-diallylated nitrogen heterocycles upon heating with this compound. researchgate.net These diallylated products can then undergo further transformations, such as ring-closing metathesis, to generate spirocyclic nitrogen-containing compounds. researchgate.net
A summary of representative reactions is provided in the table below.
| Substrate | Product Type | Key Transformation | Ref. |
| Pyridines, Isoquinolines | Bicyclic Nitrogen Compounds | Reductive trans-α,α'-diallylation | iupac.org |
| Nitriles, Primary Amides | 6-Substituted Piperidine-2,4-diones | Allylboration to form dihomoallylamines | researchgate.netdntb.gov.ua |
| Lactams | 2,2-Diallylated N-Heterocycles | Diallylation of the carbonyl group | researchgate.net |
| Imines | Homoallylic Amines | Allylboration | researchgate.net |
| 4-Bromoisoquinoline | Tricyclic Aziridines | Reductive diallylation followed by cyclization | iupac.org |
While less common than the synthesis of purely organic heterocycles, this compound can be implicated in the formation of boron-nitrogen containing heterocycles. These compounds, often isoelectronic with their all-carbon analogues, have unique electronic and photophysical properties. The construction of these systems typically involves the reaction of a boron source with a nitrogen-containing precursor. For instance, the reaction of boranes with amines or nitriles can lead to the formation of B-N bonds, which can be incorporated into cyclic and even aromatic structures like borazines (inorganometallic analogues of benzene). While direct synthesis from this compound is not the primary route, its derivatives can be employed in such constructions. The allyl groups can be strategically replaced or transformed to facilitate the cyclization and formation of the B-N core.
Formation of Nitrogen-Containing Heterocycles
Polymerization Processes via Allylboration
The reactivity of the allyl groups in this compound also extends to polymerization reactions, offering a pathway to novel boron-containing polymers with unique material properties.
This compound can undergo polymerization through its allyl groups. This process, known as allylboration polymerization, can lead to the formation of polymers with a poly(allylborane) backbone. These polymers are of interest due to the incorporation of boron into the main chain, which can impart properties such as thermal stability, flame retardancy, and unique electronic characteristics. The polymerization can be initiated thermally or with radical initiators. The resulting polymers can be further modified by reacting the pendant allyl groups or the boron centers, allowing for the creation of a wide range of functional materials.
The polymerization of this compound can proceed through different mechanisms depending on the reaction conditions. In radical polymerization, a radical initiator abstracts a hydrogen atom from an allyl group, generating a resonance-stabilized radical that can then propagate by adding to the double bond of another this compound monomer.
Alternatively, a coordination-insertion mechanism can operate, particularly with transition metal catalysts. In this pathway, the this compound coordinates to the metal center, followed by insertion of one of the allyl double bonds into a metal-alkyl or metal-hydride bond. Subsequent insertions lead to the growth of the polymer chain. The presence of the boron atom can influence the stereochemistry and regiochemistry of the insertion, offering potential control over the polymer's microstructure.
Synthesis of Boron-Containing Polymers
Tandem and Cascade Reaction Sequences
A significant advantage of using this compound in synthesis is its ability to initiate tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. nih.govarkat-usa.org This approach significantly increases synthetic efficiency and complexity generation. rsc.orgorganic-chemistry.org
For example, the initial allylboration of a substrate can generate an intermediate that is poised for a subsequent intramolecular reaction. An illustrative case is the reaction of this compound with functionalized isoquinolines, which first leads to 1,3-diallylated tetrahydroisoquinolines. researchgate.net These intermediates can then undergo further intramolecular cyclizations, such as ring-closing metathesis, to construct complex, bridged azabicyclic frameworks. researchgate.net
Another example involves the reaction of this compound with 2-allylphenyl(diallyl)borane precursors. An initial intramolecular allylboration of a terminal double bond can be followed by a second cyclization at higher temperatures, leading to tricyclic boron compounds. iupac.org These can be subsequently transformed into functionalized carbocyclic and heterocyclic systems. iupac.org Such cascade sequences highlight the utility of this compound in rapidly assembling complex molecular scaffolds from relatively simple starting materials.
Allylboration-Ring-Closing Metathesis (RCM)
The combination of allylboration using this compound followed by a ring-closing metathesis (RCM) step provides a powerful and direct strategy for the synthesis of a variety of nitrogen-containing heterocyclic compounds, including spirocycles and bridged azabicycles. This tandem approach leverages the ability of this compound to introduce two allyl groups into a substrate, which then serve as the reactive handles for the subsequent cyclization via RCM.
A notable application of this methodology is the synthesis of nitrogen-containing spiro[4.n]alkenes from lactams. In this two-step process, the lactam is first treated with this compound, which results in the diallylation of the carbonyl carbon. The resulting 2,2-diallyl N-heterocycle is then subjected to RCM to furnish the desired spirocyclic alkene in excellent yields. researchgate.net This method is general and has been successfully applied to lactams of varying ring sizes.
Table 1: Synthesis of Nitrogen-Containing Spiro[4.n]alkenes via Allylboration-RCM
| Lactam Starting Material | 2,2-Diallyl Intermediate | Spiro[4.n]alkene Product |
| 2-Pyrrolidinone | 2,2-Diallylpyrrolidine | 1-Azaspiro[4.4]non-6-ene |
| Piperidin-2-one | 2,2-Diallylpiperidine | 1-Azaspiro[4.5]dec-6-ene |
| ε-Caprolactam | 2,2-Diallylazepane | 1-Azaspiro[4.6]undec-6-ene |
Another significant application of the allylboration-RCM sequence is the synthesis of bridged azabicycles from aromatic nitrogen heterocycles like pyridines, isoquinoline, and pyrrole. iupac.orgdntb.gov.ua The process begins with a reductive trans-diallylation of the heterocycle using this compound in the presence of an alcohol. The resulting trans-diallylated product can be isomerized to the corresponding cis-isomer by heating with an additional equivalent of this compound. iupac.org After protection of the nitrogen atom, typically as a tert-butoxycarbonyl (Boc) derivative, the resulting diallylated compound undergoes RCM to form the bridged azabicyclic scaffold. iupac.org
The choice of catalyst for the RCM step is crucial and depends on the substrate. For many N-Boc-protected cis-2,6-diallyl-1,2,3,6-tetrahydropyridines, the first-generation Grubbs catalyst provides the corresponding bridged heterocycles in nearly quantitative yields. iupac.org However, for more challenging substrates like diallylated pyrrolidine (B122466) derivatives, the more reactive second-generation Grubbs catalyst is required to achieve efficient cyclization. iupac.org This methodology has been instrumental in creating complex frameworks such as aza-bicyclo[4.3.1]deca-3,7-dienes and aza-bicyclo[4.2.1]nonene derivatives. iupac.org
Multi-Component Transformations
This compound is also a key player in multi-component transformations (MCTs), which are highly efficient processes where three or more reactants combine in a single operation to form a complex product. These reactions are prized for their atom economy and ability to rapidly build molecular complexity.
A significant example is the borylation–allylboration multi-component reaction. acs.orgresearchgate.net This reaction involves the interaction of allylic alcohols, aldehydes, and a diboron (B99234) reagent. While not directly using this compound as a starting material, the principles are closely related as it involves the in-situ formation of an allylboron species which then reacts. This sequence can be coupled with a ring-closing metathesis (RCM) step in a tandem fashion to produce cyclic homoallylic alcohols. acs.orgresearchgate.net For instance, the use of aldehydes or acetals bearing a vinyl group in this tandem borylation–allylboration–RCM sequence provides a direct route to these valuable cyclic structures. acs.orgresearchgate.net
Furthermore, this compound can be employed in the reductive allylation of nitrogen heterocycles, a process that can be viewed as a multi-component reaction. For example, the treatment of indoles with this compound leads to the formation of trans-2-allyl-3-substituted indolines after deboronation. researchgate.net Similarly, pyridines undergo a reductive trans-α,α'-diallylation upon treatment with this compound and an alcohol. researchgate.net These diallylated products are valuable intermediates for further transformations, including the RCM reactions described previously.
The reactivity of this compound also extends to domino reactions with imines and their derivatives. The addition of this compound to imines, which can be formed in situ from an aldehyde and an amine, provides a straightforward route to homoallylic amines. researchgate.net This transformation is highly stereocontrolled and has been utilized in the synthesis of various nitrogen-containing compounds. researchgate.net
Computational and Spectroscopic Investigations of Triallylborane Chemistry
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a critical tool for understanding the intricate details of triallylborane chemistry. It allows for the accurate modeling of reaction pathways, prediction of selectivity, and analysis of the electronic properties that govern its reactivity. dntb.gov.uanih.gov
DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving this compound, thereby elucidating complex mechanisms and identifying key transition states. A notable example is the study of the this compound-mediated thermal trans/cis-isomerization of α-allylated azaheterocycles. researchgate.net Quantum chemical calculations, performed at the B3LYP/6-31+G(d,p) level of theory with a Polarizable Continuum Model (PCM) for the solvent, accurately described the thermodynamically controlled isomer ratio. researchgate.net The calculations revealed that the transformation proceeds through a reactive intermediate that could not be isolated or detected experimentally due to its high reactivity. mathnet.ru
In another study, DFT was employed to investigate the spontaneous emergence of chirality in the allylboration of 1,2,3-triazolic aldehydes with this compound. researchgate.net The computations identified three potential sources for the breaking of symmetry. researchgate.net One key finding was the dimerization of the initial alcoholate products into more thermodynamically stable heterochiral dimers, which can amplify a small initial imbalance of enantiomers. researchgate.net Furthermore, calculations showed that subsequent reactions involving the intermediate borinic esters could also lead to chirality amplification. researchgate.net The computed activation barriers for these transformations provided quantitative support for the proposed mechanistic pathways. eie.gr
Table 1: Selected Computed Activation Barriers in this compound Reactions
| Reacting System | Transformation | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| α-Allylated Piperidine (B6355638) + this compound | trans to cis Isomerization | B3LYP/6-31+G(d,p)/PCM(DMSO) | Not explicitly stated, but ΔE calculated | researchgate.net |
| Borinic Ester + 1,2,3-Triazolic Aldehyde | Chirality Amplification Step | Not specified | Higher than initial allylboration | eie.gr |
DFT is a powerful method for analyzing and predicting the regio- and stereoselectivity of this compound reactions. dntb.gov.ua For instance, in the reaction of this compound with trialkyl(1-alkynyl)tin compounds, a competition between 1,1-allylboration and 1,2-allylboration is observed. chemrxiv.org The regioselectivity was found to be dependent on factors such as the polarity of the solvent. chemrxiv.org
The stereochemical outcome of the thermal isomerization of 2,6-diallylated piperidines is a clear example of thermodynamic control, which was quantitatively explained by DFT calculations. researchgate.net The experimental isomer ratio of 99:1 in favor of the cis product corresponded to a calculated energy difference (ΔE) of -3.88 kcal/mol, which was in excellent agreement with the experimental value of -3.72 kcal/mol derived from ¹H NMR data. researchgate.netmathnet.ru This agreement confirms that the high cis-selectivity is driven by the greater thermodynamic stability of the product where the allyl groups are in an equatorial position. mathnet.ru Computational studies on the allylboration of 1,2,3-triazolic aldehydes further demonstrated that the 1,2,3-triazole group has strong activating and stereoregulating properties, leading to enantioselective transformations. researchgate.net
Table 2: Comparison of Experimental and DFT-Calculated Energy Differences for Azaheterocycle Isomerization
| Isomer Pair | Experimental Isomer Ratio (cis/trans) | Experimental ΔE (kcal/mol) | Calculated ΔE (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|---|
| 2a | 99 : 1 | -3.72 | -3.88 | B3LYP/6-31+G(d,p)/PCM(DMSO) | researchgate.netmathnet.ru |
| 2c | 1.54 : 1 | -0.35 | -0.23 | B3LYP/6-31+G(d,p)/PCM(DMSO) | researchgate.netmathnet.ru |
Analysis of the electronic structure of this compound and its reaction intermediates is crucial for understanding its reactivity. The boron atom in this compound is electron-deficient, making it a potent Lewis acid. dntb.gov.ua This Lewis acidity is central to its ability to activate carbonyl groups and other substrates for nucleophilic attack by one of its allyl groups. dntb.gov.ua
The formation of adducts with Lewis bases, such as pyridine (B92270), is a primary step in many of its reactions. researchgate.netmathnet.ru DFT studies have shown that the initial this compound–pyridine adduct can exist in equilibrium with an aminoborane (B14716983) intermediate. researchgate.netmathnet.ru This transformation involves a significant rearrangement of the electronic structure and bonding. In reactions with alkynyl metal compounds, the mechanism is believed to proceed through zwitterionic alkynylborate-like intermediates, where the metal-containing fragment is coordinated to the carbon-carbon triple bond. chemrxiv.org The geometric structure of the this compound molecule itself has been determined to have C₃ symmetry through a combination of gas electron diffraction and quantum-chemical calculations. researchgate.net
Analysis of Regio- and Stereoselectivity
Advanced Spectroscopic Characterization Methods
A suite of advanced spectroscopic techniques is essential for the characterization of this compound, its adducts, and the products of its diverse reactions. These methods provide definitive evidence for molecular structure, connectivity, and dynamic processes.
Multinuclear NMR spectroscopy is the cornerstone for characterizing the products of this compound chemistry in solution.
¹H and ¹³C NMR: These are routinely used to identify the organic framework of reaction products. dntb.gov.ua For example, in the this compound-mediated isomerization of azaheterocycles, ¹H NMR was used to determine the final cis/trans isomer ratio. researchgate.net Similarly, ¹³C NMR is employed to monitor product ratios in reactions such as the allylboration of alkynylsilanes. dntb.gov.ua
¹¹B NMR: This technique is crucial for confirming the environment of the boron atom and verifying its connectivity in adducts and products. dntb.gov.ua
²⁹Si and ¹¹⁹Sn NMR: In reactions involving organosilicon and organotin compounds, such as the allylboration of alkynylsilanes or alkynylstannanes, ²⁹Si and ¹¹⁹Sn NMR are indispensable for characterizing the resulting organometallic products. chemrxiv.org Consistent sets of data from ¹H, ¹¹B, ¹³C, and ²⁹Si NMR have been used to confirm the structures of complex heterocyclic systems formed from intramolecular allylboration reactions. chemrxiv.org The products from the reaction of this compound with trialkyl(1-alkynyl)tin compounds were comprehensively characterized using ¹H, ¹¹B, ¹³C, and ¹¹⁹Sn NMR spectroscopy. chemrxiv.org
Proton magnetic resonance (PMR) studies have also revealed the dynamic nature of this compound itself, indicating a permanent allyl rearrangement process. dntb.gov.ua
Table 3: Application of Multinuclear NMR in this compound Chemistry
| Nucleus | Application | Example System | Reference |
|---|---|---|---|
| ¹H NMR | Determination of stereoisomeric ratios; Structural elucidation | Isomerization of α-allylated azaheterocycles | researchgate.net |
| ¹¹B NMR | Confirmation of boron connectivity | This compound adducts | dntb.gov.ua |
| ¹³C NMR | Monitoring product ratios; Structural elucidation | Allylboration of alkynylsilanes; Reaction with triosmium clusters | dntb.gov.uamdpi.com |
| ²⁹Si NMR | Characterization of silicon-containing heterocycles | Products from allylboration of alkynylsilanes | chemrxiv.org |
| ¹¹⁹Sn NMR | Characterization of tin-containing products | Products from allylboration of alkynyltin compounds | chemrxiv.org |
While NMR provides invaluable data on solutions, single-crystal X-ray crystallography offers unambiguous determination of solid-state structures, providing precise bond lengths, bond angles, and stereochemical relationships. This technique has been vital for confirming the structures of complex products derived from this compound. dntb.gov.ua Examples include the structural elucidation of trans-diallylated heterocycles and novel triosmium boron-containing olefin clusters formed from the reaction of this compound with H₂Os₃(CO)₁₀. dntb.gov.uamdpi.com In cases where spectroscopic data might be ambiguous, combining X-ray crystallography with variable-temperature NMR can effectively distinguish between dynamic equilibria and static stereoisomers. dntb.gov.ua
In addition to X-ray crystallography, gas electron diffraction has been used in conjunction with quantum chemical calculations to determine the geometric structure of the parent this compound molecule in the gas phase. researchgate.net
Isotopic Labeling for Mechanistic Elucidation
Isotopic labeling is a powerful technique for tracing the pathways of atoms and functional groups throughout a chemical reaction, providing definitive evidence for proposed mechanisms. numberanalytics.com In the study of this compound chemistry, the substitution of atoms with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for ¹²C) allows for the tracking of specific allyl groups or other reactants, revealing intricate details of bond cleavage, formation, and molecular rearrangement. psu.edunih.gov
A notable application of this method is in understanding the reaction between this compound and the triosmium cluster H₂Os₃(CO)₁₀. psu.edu In this reaction, a key observation is the isomerization of two of the allyl groups into trans-methyl-vinyl (crotyl) groups and the reduction of the third allyl group to a propyl group. To elucidate the mechanism, particularly the origin of the hydrogen atoms in the final propyl and crotyl groups, experiments were conducted using deuterated reactants. psu.edu
When the reaction was performed with deuterated triosmium cluster (D₂Os₃(CO)₁₀), the resulting propyl group on the boron atom was found to be deuterated. This finding provided strong evidence that the hydrides from the osmium cluster are transferred during the reaction, leading to the reduction of one allyl moiety. psu.edu The study also investigated the reaction using deuterated this compound to confirm the pathways of the allyl groups themselves. The mechanism involves the cleavage of B–C bonds and subsequent rearrangement and hydrogenation/deuteration steps, with the osmium cluster playing a central role in activating the borane (B79455) and facilitating the transformations. psu.edu
The table below summarizes a key isotopic labeling experiment used to probe the reaction mechanism between the triosmium cluster and this compound.
Table 1: Isotopic Labeling Study of the Reaction of H₂Os₃(CO)₁₀ with this compound
| Reactants | Key Observation | Mechanistic Implication | Reference |
|---|---|---|---|
| D₂Os₃(CO)₁₀ + B(C₃H₅)₃ (this compound) | Formation of a deuterated propyl group attached to boron. | The hydride ligands from the osmium cluster are the source of hydrogen for the reduction of one allyl group to a propyl group. | psu.edu |
Similarly, isotopic labeling has been instrumental in clarifying the reaction mechanisms between this compound and mono-1-alkynyltin or -germanium compounds. These investigations discuss B–C bond cleavage and the isomerization of allyl fragments, with isotopic labeling providing crucial evidence for the proposed reaction pathways. researchgate.net
Kinetic Studies and Reaction Pathway Mapping
Kinetic studies and computational reaction pathway mapping are essential for a quantitative understanding of this compound's reactivity, providing insights into reaction rates, transition states, and the feasibility of different mechanistic routes. fz-juelich.de
Kinetic investigations often involve monitoring the reaction progress over time under various conditions (e.g., temperature, concentration) to determine rate laws and activation parameters. youtube.com A classic example within the broader class of allylboranes is the thermal isomerization of tricrotylborane, a substituted analogue of this compound. At elevated temperatures, cis- and trans-tricrotylborane isomers interconvert. Kinetic analysis of this process revealed an activation energy (Ea) of 9.8 ± 0.5 kcal/mol, quantifying the energy barrier for this dynamic allyl rearrangement.
Table 2: Kinetic Data for Tricrotylborane Isomerization
| Reaction | Temperature (°C) | Activation Energy (Ea) (kcal/mol) | Mechanistic Feature | Reference |
|---|
Computational chemistry, particularly Density Functional Theory (DFT), has become a cornerstone for mapping complex reaction pathways that may be difficult to probe experimentally. rsc.orgmdpi.com These methods allow for the calculation of the geometries and energies of reactants, products, and, crucially, the transition states that connect them. By comparing the calculated activation energies with experimental kinetic data, researchers can validate or refute proposed mechanisms.
In the context of this compound, computational studies have been applied to understand its role in stereoselective synthesis. For instance, the allylboration of 1,2,3-triazolic aldehydes with this compound has been studied computationally to elucidate the origins of spontaneous chirality generation. nih.gov These DFT studies mapped out several potential pathways for symmetry breaking and chirality amplification:
Dimerization of Products: The initial alcoholate products can form homochiral and heterochiral dimers. Calculations showed the heterochiral dimers to be more thermodynamically stable, suggesting a mechanism for amplifying an initial small enantiomeric imbalance. nih.gov
Enantioselective Allyl Transfer: The transfer of a second allyl group from the intermediate boronate to the aldehyde was computed to be enantioselective, further enhancing the enantiomeric excess of the product. nih.gov
Chirality Amplification Loop: The reaction of resulting borinic esters with this compound was found to regenerate two molecules of the chiral alcoholate product with the same handedness, creating a potential cycle for further amplification. nih.govresearchgate.net
These computational findings, supported by experimental results, provide a detailed map of the reaction landscape, highlighting how subtle energetic differences between pathways can lead to significant stereochemical outcomes. nih.gov The automated exploration of potential energy surfaces using algorithms like the Global Reaction Route Mapping (GRRM) strategy represents a powerful approach for systematically discovering all relevant isomerization and reaction pathways for compounds like this compound. rsc.orgmdpi.com
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Triallylborane Reactions
The inherent reactivity of this compound, while advantageous, can also be a challenge to control. rsc.org Consequently, a significant area of research is the development of novel catalytic systems that can modulate its reactivity and enhance selectivity.
One promising approach involves the use of amine adducts of this compound (AATs). While this compound itself is often too reactive for direct use in catalytic allylations of imines, its amine adducts serve as ideal, stabilized substrates. rsc.org Copper(I) catalysts, in particular, have shown remarkable efficacy in the allylation of chiral sulfinylimines using AATs. rsc.org This system demonstrates high diastereoselectivity, often exceeding 99%, and has been successfully applied to gram-scale syntheses. rsc.org The structure of the amine component is crucial, as it balances the safety, stability, and reactivity of the allylboron reagent, leading to high activity that surpasses many other known allylboranes. rsc.org
Beyond copper, other transition metals are being explored to catalyze reactions with this compound and its derivatives. diva-portal.orgrsc.org Lewis and Brønsted acids have also been employed as catalysts in asymmetric allylboration reactions. diva-portal.org For instance, chiral diols in combination with tin(IV) chloride have been shown to be effective catalysts for the asymmetric allylboration of aldehydes. rsc.org The development of these catalytic systems is crucial for expanding the synthetic utility of this compound in a controlled and selective manner.
Exploration of New Reactivity Modes and Substrate Scope
Researchers are actively investigating new ways to utilize this compound's reactivity and expand the range of molecules it can react with. A key focus is on expanding the substrate scope for cross-coupling reactions and other transformations. acs.orgorganic-chemistry.org
Historically, the reactions of this compound were pioneered by the Bubnov group, but recent work has made this chemistry more accessible by using more stable potassium allyltrifluoroborates. acs.org This has allowed for the successful reaction with a variety of substrates, including different indole (B1671886) skeletons. acs.org
The development of new methods for the synthesis of functionalized allyl metal reagents, which can be derived from this compound, opens up possibilities for their use in advanced organic chemistry and the synthesis of natural products. acs.org For example, the use of this compound in reactions with unsaturated hydrocarbons like cyclopropenes and allenes can lead to the formation of complex bicyclic boron compounds.
Furthermore, the scope of catalytic kinetic resolution of N-heterocycles has been expanded through the optimization of catalyst structures and the use of more environmentally friendly reaction protocols. rsc.org This allows for the resolution of N-heterocycles containing functional groups that would otherwise inhibit the catalyst. rsc.org
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green and sustainable chemistry are increasingly influencing the direction of chemical synthesis. cinz.nz Integrating this compound chemistry with flow chemistry offers significant advantages in this regard. beilstein-journals.orgrsc.orgvapourtec.com
Flow chemistry, which involves performing reactions in a continuous stream rather than in a traditional batch reactor, provides enhanced control over reaction parameters, improved safety, and easier scalability. cinz.nzvapourtec.com This is particularly beneficial when dealing with highly reactive compounds like this compound. The use of packed catalyst beds in flow reactors can also improve catalyst reusability, a key principle of green chemistry. cinz.nz
The development of sustainable synthetic methods is a major goal. asynt.com Flow chemistry facilitates the use of smaller quantities of hazardous chemicals, reduces waste, and can minimize the risk of environmental contamination. vapourtec.com By combining the synthetic power of this compound with the sustainable advantages of flow chemistry, researchers aim to develop more efficient and environmentally benign chemical processes. beilstein-journals.org
Advanced Computational Modeling for Predictive Chemistry
Computational modeling has become an indispensable tool in modern chemical research, enabling scientists to predict reaction outcomes and understand complex reaction mechanisms. mit.edunih.govnih.gov In the context of this compound, computational methods like Density Functional Theory (DFT) are being employed to model reaction mechanisms, such as those in allyl transfer reactions. rsc.org
These models can analyze transition states and predict regioselectivity, and the calculated activation energies can be compared with experimental kinetic data to validate mechanistic hypotheses. This predictive power is crucial for resolving discrepancies between expected and observed product distributions.
For instance, DFT calculations have been used to support the results of Cu(I)-catalyzed allylation of imines with amine adducts of this compound. rsc.org As computational tools become more powerful, they will play an increasingly important role in guiding the design of new catalysts and predicting the reactivity of this compound with novel substrates, accelerating the pace of discovery. mit.edu
Applications in Advanced Chemical Precursor Synthesis
This compound and its derivatives are valuable precursors for the synthesis of a wide range of advanced chemical materials. uni-koeln.de Their utility stems from their ability to be transformed into various functionalized molecules.
One significant application is in the synthesis of BN-isosteres of carbon aromatic systems. ineosopen.org The amine adducts of allylic triorganoboranes can serve as efficient reagents for the creation of BN heterocycles. ineosopen.org These resulting boracycles can then be further functionalized through various reactions, including halogenation, acylation, and nitration. ineosopen.org
This compound also serves as a precursor for the synthesis of other organoboron reagents, such as allylboronic acids and their esters, which are formed through reactions with water or alcohols. These compounds are themselves versatile intermediates in organic synthesis. The ability to use this compound as a starting point for more complex and functionalized molecules underscores its importance as a building block in the synthesis of advanced chemical precursors. uni-koeln.de
Q & A
Q. What frameworks guide ethical data presentation in publications involving this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
